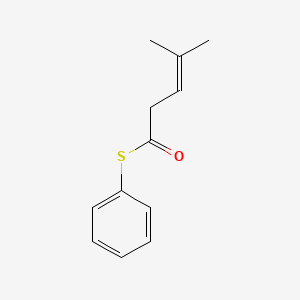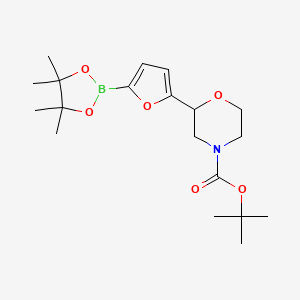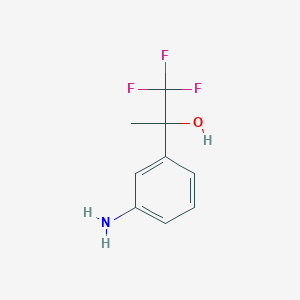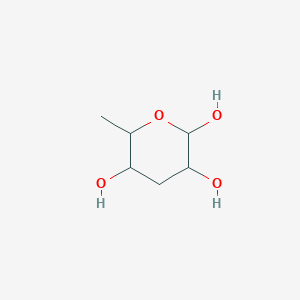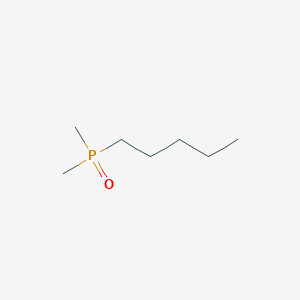
Phosphine oxide, dimethylpentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, dimethylpentyl-, is an organophosphorus compound characterized by the presence of a pentavalent phosphorus atom bonded to an oxygen atom and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. One common method involves the reaction of chlorophosphines with water or alcohols. For example, dimethylpentylphosphine oxide can be prepared by the hydrolysis of chlorodimethylpentylphosphine:
Me2PCl+H2O→Me2P(O)H+HCl
Industrial Production Methods: In industrial settings, the production of phosphine oxides often involves the use of organometallic reagents such as Grignard reagents. The reaction of diethylphosphite with methylmagnesium bromide, followed by hydrolysis, is a common industrial method:
(C2H5O)2P(O)H+3CH3MgBr→(CH3)2P(O)MgBr+2MgBr(OC2H5)
(CH3)2P(O)MgBr+H2O→(CH3)2P(O)H+2MgBr(OH)
化学反応の分析
Types of Reactions: Phosphine oxide, dimethylpentyl-, undergoes various chemical reactions, including:
Oxidation: Phosphine oxides can be further oxidized to form phosphonic acids.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often using silanes or other reducing agents.
Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes, such as tetramethyldisiloxane (TMDS), are often used in the presence of catalysts like titanium isopropoxide.
Substitution: Reagents like alkyl halides and formaldehyde are used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides.
科学的研究の応用
Phosphine oxide, dimethylpentyl-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用機序
The mechanism of action of phosphine oxide, dimethylpentyl-, involves its ability to act as a ligand, forming complexes with various metal ions. This compound can stabilize reactive intermediates and facilitate catalytic reactions. The phosphoryl group (P=O) is highly polar, allowing it to interact with a wide range of molecular targets and pathways.
類似化合物との比較
Phosphine oxide, dimethylpentyl-, can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the pentyl group.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl and pentyl groups.
Phosphine sulfides: Similar in structure but contain sulfur instead of oxygen.
Uniqueness: Phosphine oxide, dimethylpentyl-, is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
By understanding the synthesis, reactions, applications, and mechanisms of phosphine oxide, dimethylpentyl-, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
39763-51-4 |
|---|---|
分子式 |
C7H17OP |
分子量 |
148.18 g/mol |
IUPAC名 |
1-dimethylphosphorylpentane |
InChI |
InChI=1S/C7H17OP/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 |
InChIキー |
GGOKCNIPSSHBDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCP(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)


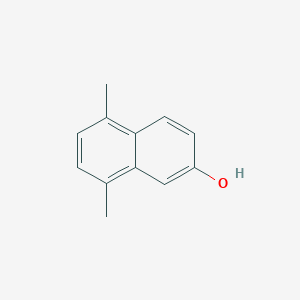
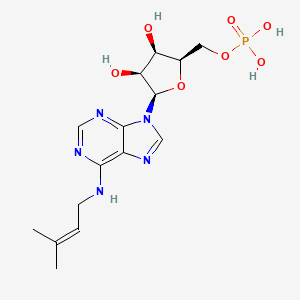
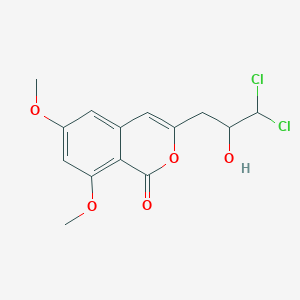
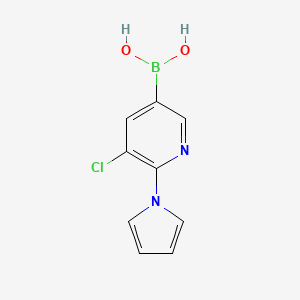
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
